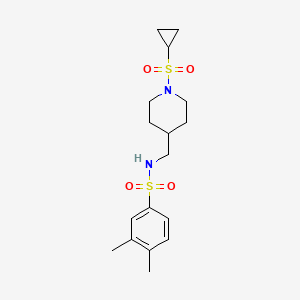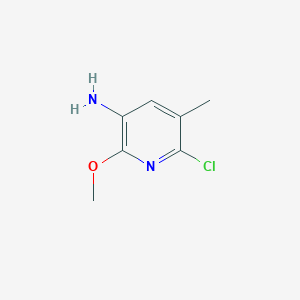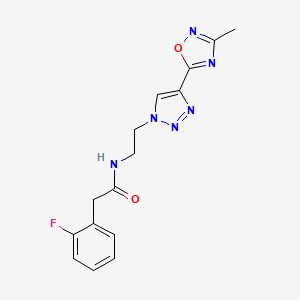![molecular formula C26H22ClN3O3 B2572770 1-(3-chloro-4-methylphenyl)-7,8-dimethoxy-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 932334-12-8](/img/structure/B2572770.png)
1-(3-chloro-4-methylphenyl)-7,8-dimethoxy-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a pyrazoloquinoline derivative with various substituents. Pyrazoloquinolines are a class of organic compounds that contain a pyrazole ring fused to a quinoline ring. They are known for their diverse biological activities .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the formation of the pyrazoloquinoline core, followed by various substitution reactions to introduce the different groups. Without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple aromatic rings and various substituents. The presence of the methoxy and chloro groups would likely have a significant impact on the compound’s chemical properties .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple aromatic rings would likely make the compound relatively stable and possibly quite hydrophobic .Applications De Recherche Scientifique
Heterocyclic Compound Synthesis
Pyrazolo[3,4-c]quinoline derivatives serve as crucial intermediates in the synthesis of heterocyclic compounds. For example, the synthesis of dimethoxy- and trimethoxy[1]benzothieno[2,3-c]quinolines involved photocyclization of 3-chloro-N-phenylbenzo[b]thiophene-2-carboxamides to yield high-purity compounds through a series of well-defined chemical reactions (Stuart et al., 1987). This process highlights the role of pyrazoloquinoline derivatives in the construction of complex heterocyclic frameworks.
Supramolecular Aggregation
Research on the dimensionality of supramolecular aggregation in dihydrobenzopyrazoloquinolines revealed that substitutions on these molecules influence their aggregation into cyclic dimers or more complex sheet structures through hydrogen bonding and π-π interactions (Portilla et al., 2005). This illustrates the potential of pyrazolo[3,4-c]quinoline derivatives in the design of novel materials with specific structural and functional properties.
Antimicrobial and Anticancer Activity
Some derivatives have been explored for their antimicrobial and anticancer activities. For instance, novel quinoline derivatives bearing different heterocyclic moieties were synthesized and evaluated for their antimicrobial properties, showing moderate activities against a range of organisms. This suggests the potential of such compounds in the development of new antimicrobial agents (El-Gamal et al., 2016).
Luminescent Properties
The synthesis of quinolone-substituted pyrazoles, isoxazoles, and pyridines as potential blue luminophors demonstrated the photophysical properties of these compounds. High absorption and quantum yield were observed, particularly for derivatives with specific substituents, indicating their utility in the development of new luminescent materials (Toche et al., 2010).
Green Chemistry
The development of environmentally friendly synthesis methods for heterocyclic compounds, including pyrazolo[3,4-b]quinolines, underscores the importance of green chemistry principles in research. A notable example is the L-proline-catalysed synthesis of complex heterocyclic ortho-quinones under water, showcasing an efficient, eco-friendly approach (Rajesh et al., 2011).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-(3-chloro-4-methylphenyl)-7,8-dimethoxy-3-(4-methoxyphenyl)pyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22ClN3O3/c1-15-5-8-17(11-21(15)27)30-26-19-12-23(32-3)24(33-4)13-22(19)28-14-20(26)25(29-30)16-6-9-18(31-2)10-7-16/h5-14H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BETXMZUMDPXODD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C=NC4=CC(=C(C=C43)OC)OC)C(=N2)C5=CC=C(C=C5)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-azabicyclo[2.2.2]oct-7-ene-6-carboxylate](/img/structure/B2572687.png)
![2-[6-(2-chlorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B2572688.png)

![5-((4-(3-Chlorophenyl)piperazin-1-yl)(2-fluorophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2572691.png)





![methyl 5-((5-ethoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)methyl)furan-2-carboxylate](/img/structure/B2572704.png)
![4-[4-Methyl-6-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidin-2-yl]morpholine](/img/structure/B2572706.png)
![4-[(1-But-3-enylpiperidin-3-yl)methoxy]-2-methylpyridine](/img/structure/B2572708.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-ethoxybenzamide](/img/structure/B2572710.png)